molecular formula C14H13NO2 B185185 N-(2-hydroxyphenyl)-2-phenylacetamide CAS No. 95384-58-0

N-(2-hydroxyphenyl)-2-phenylacetamide

Cat. No.: B185185
CAS No.: 95384-58-0
M. Wt: 227.26 g/mol
InChI Key: QAFXRWOIRKOKAZ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a molecular formula of C14H13NO2 It is characterized by the presence of a hydroxyl group attached to a phenyl ring and an acetamide group attached to another phenyl ring

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .

Mode of Action

The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the action of this compound is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 2-aminophenol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Applications

Anti-inflammatory and Analgesic Properties

N-(2-hydroxyphenyl)-2-phenylacetamide has been investigated for its potential anti-inflammatory effects. A study demonstrated that this compound acts as a novel suppressor of the RANK/RANKL pathway in collagen-induced arthritis models in rats. This pathway is crucial in the inflammatory cascade associated with arthritis, suggesting that the compound may offer therapeutic benefits in managing inflammatory diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects involves inhibition of inflammation-related cytokines and reactive oxygen species (ROS) production. In experimental models, it has been shown to significantly reduce paw edema and body weight loss in adjuvant-induced arthritis in rats, indicating its potential as a treatment for inflammatory conditions .

Biochemical Research

Biochemical Probes

Due to its structural properties, this compound is being explored as a biochemical probe. Its ability to interact with various biological targets makes it a suitable candidate for studying enzyme activity and receptor interactions. For example, it can inhibit certain enzymes by forming stable complexes at their active sites, thereby modulating their activity.

Case Study: Gene Expression Modulation

Research involving the compound has shown that it can alter gene expression profiles in plant models such as Arabidopsis thaliana. Specifically, exposure to N-(2-hydroxy-5-nitrophenyl)acetamide resulted in the upregulation of genes associated with pathogen response, highlighting its potential role in plant defense mechanisms .

Environmental Applications

Microbial Degradation Studies

This compound has been studied for its biodegradability and interactions with soil microorganisms. Incubation experiments with various microbial strains revealed that they could metabolize this compound into less harmful derivatives. For instance, certain bacteria were able to convert it into glucosides, which serve as detoxification products in the environment .

Table: Microbial Metabolism of this compound

MicroorganismMetabolite ProducedMethod of Detection
Pseudomonas laurentianaGlucoside derivativeLC/HRMS
Arthrobacter MPI763Sulfated productMS/MS
Papiliotrema baiiOligomeric productsNMR

Industrial Applications

Synthesis of New Materials

In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its versatility allows for various chemical modifications, making it valuable in developing new materials with specific properties, such as luminescent compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the phenyl group attached to the acetamide.

    2-acetamidophenol:

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.

Uniqueness

N-(2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both hydroxyl and acetamide groups attached to phenyl rings, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound in both research and industrial applications.

Biological Activity

N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13NO2C_{14}H_{13}NO_2. Its structure features a hydroxyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety. This configuration contributes to its unique chemical properties and biological activities. The compound is characterized by the following features:

  • Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
  • Phenylacetamide Moiety : Suggests possible analgesic and anti-inflammatory properties similar to acetaminophen.

This compound primarily functions as a histone deacetylase (HDAC) inhibitor. This mode of action is crucial in regulating gene expression through epigenetic modifications. The compound's interaction with HDACs leads to:

  • Inhibition of Cell Growth : Induces apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Reduces pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, contributing to its potential use in treating inflammatory diseases .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study involving adjuvant-induced arthritis in rats showed that administration of this compound resulted in:

  • Reduced Paw Edema : Indicating decreased inflammation.
  • Altered Cytokine Levels : Lower serum levels of IL-1 beta and TNF-alpha compared to control groups .

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly against various cell lines. Its ability to inhibit HDACs suggests that it may be effective in cancer treatment by:

  • Promoting Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulating Gene Expression : Influencing pathways related to cancer progression.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure TypeUnique Features
2-HydroxyacetanilideAcetanilide derivativeCommonly used as a pain reliever (paracetamol)
N-(4-hydroxyphenyl)-2-phenylacetamideHydroxyl-substituted acetamideExhibits different anti-inflammatory properties
N-(3-hydroxyphenyl)-2-phenylacetamideHydroxyl-substituted acetamidePotentially different pharmacological profiles

This compound stands out due to its specific hydroxyl positioning on the phenyl ring, which significantly influences its biological activity compared to other similar compounds .

Case Studies and Research Findings

  • Anti-Arthritic Activity Study :
    • Conducted on female Sprague Dawley rats.
    • Doses of 5 mg/kg and 10 mg/kg were administered.
    • Results indicated significant reduction in body weight loss and paw edema volume compared to control groups, highlighting its potential as an anti-arthritic agent .
  • Cancer Cell Line Studies :
    • Various cancer cell lines were treated with the compound.
    • Observations included inhibition of cell proliferation and induction of apoptosis, suggesting a promising avenue for cancer therapy.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFXRWOIRKOKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356860
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95384-58-0
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-hydroxyphenyl)-2-phenylacetamide
N-(2-hydroxyphenyl)-2-phenylacetamide
N-(2-hydroxyphenyl)-2-phenylacetamide
N-(2-hydroxyphenyl)-2-phenylacetamide
N-(2-hydroxyphenyl)-2-phenylacetamide
N-(2-hydroxyphenyl)-2-phenylacetamide

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